3-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-(4-methylphenyl)cyclohex-2-en-1-one
Overview
Description
3-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-(4-methylphenyl)cyclohex-2-en-1-one is a complex organic compound characterized by its unique structure, which includes an imidazole ring, an amino group, and a cyclohexenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-(4-methylphenyl)cyclohex-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: Starting with a precursor containing an imidazole ring, such as 4-methylimidazole, the compound is reacted with an appropriate alkylating agent to introduce the ethyl group.
Amination: The intermediate product is then subjected to amination reactions to introduce the amino group.
Cyclohexenone Formation: The final step involves the formation of the cyclohexenone ring through cyclization reactions, often using catalysts and specific reaction conditions to ensure the correct configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-(4-methylphenyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
3-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-(4-methylphenyl)cyclohex-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialized chemicals.
Mechanism of Action
The mechanism of action of 3-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-(4-methylphenyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring is known to interact with metal ions and active sites of enzymes, potentially inhibiting or modulating their activity. The compound’s unique structure allows it to engage in hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methylimidazole: Shares the imidazole ring but lacks the cyclohexenone moiety.
Cyclohexenone Derivatives: Compounds with similar cyclohexenone structures but different substituents.
Aminoethyl Imidazole: Contains the aminoethyl group but lacks the cyclohexenone ring.
Uniqueness
3-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-(4-methylphenyl)cyclohex-2-en-1-one is unique due to its combination of an imidazole ring, an amino group, and a cyclohexenone moiety. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-[2-(1H-imidazol-5-yl)ethylamino]-5-(4-methylphenyl)cyclohex-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-13-2-4-14(5-3-13)15-8-17(10-18(22)9-15)20-7-6-16-11-19-12-21-16/h2-5,10-12,15,20H,6-9H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGWJFGNAITZNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=CC(=O)C2)NCCC3=CN=CN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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